(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1049727-99-2
VCID: VC2330955
InChI: InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
SMILES: CC1=CC(=CC=C1)C2CNCC2C(=O)O
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid

CAS No.: 1049727-99-2

Cat. No.: VC2330955

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid - 1049727-99-2

Specification

CAS No. 1049727-99-2
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Standard InChI Key UDNDGSKOCKZZPN-WDEREUQCSA-N
Isomeric SMILES CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O
SMILES CC1=CC(=CC=C1)C2CNCC2C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C2CNCC2C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid contains a five-membered pyrrolidine ring with two key substituents: a meta-tolyl (3-methylphenyl) group at the 4-position and a carboxylic acid moiety at the 3-position. The stereochemical designations (3S,4R) indicate the specific spatial arrangement of these groups, which is critical for its biological activity and chemical behavior .

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number1049727-99-2
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC Name(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Synonyms(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid, (3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Physical StateSolid
XLogP3-AA-1.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count2

These properties are derived from structural analysis and are consistent with its function as a potential pharmaceutical intermediate .

Synthesis Methods

Stereoselective Approaches

The synthesis of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid requires careful control of stereochemistry to ensure the correct configuration at the 3 and 4 positions of the pyrrolidine ring. Several synthetic strategies have been documented:

The choice of base and solvent system significantly influences the stereochemical outcome, with coordinative salts favoring cis selectivity and polar solvents enhancing this preference .

Asymmetric Synthesis from Chiral Precursors

Another approach involves the use of chirally-pure starting materials such as the Vince lactam, which can be transformed through a series of reactions to introduce the m-tolyl group and carboxylic acid functionalities with precise stereochemical control .

Stereoisomers Synthesis

The synthesis of various stereoisomers of 4-arylpyrrolidine-3-carboxylic acids has been documented, allowing for the preparation of the specific (3S,4R) configuration. By controlling reaction conditions, researchers have developed methods to access all four possible stereoisomers :

  • (3S,4R)-4-arylpyrrolidine-3-carboxylic acid

  • (3R,4S)-4-arylpyrrolidine-3-carboxylic acid

  • (3S,4S)-4-arylpyrrolidine-3-carboxylic acid

  • (3R,4R)-4-arylpyrrolidine-3-carboxylic acid

This stereochemical control is essential for applications where specific spatial arrangements influence biological activity .

Applications in Research and Development

Pharmaceutical Development

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid serves as a valuable building block in pharmaceutical research for several reasons:

Drug Precursor

The compound functions as a precursor for developing new drugs targeting neurological disorders. Its unique pyrrolidine structure provides a scaffold that can be modified to create compounds with specific pharmacological properties.

Enzyme Modulation

Studies have shown that pyrrolidine derivatives similar to (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can modulate enzyme activity, potentially through binding to active sites or allosteric regions. This makes them valuable in developing inhibitors or modulators for therapeutic purposes .

CFTR Corrector Development

One significant application of related pyrrolidine derivatives has been in the development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. Research has shown that specific stereochemistry is crucial for this activity .

CompoundEC₅₀ (nM)Efficacy (%)CYP3A4 Induction Risk
Compound 8 (pyrrolidine derivative)150720High (74% at 10 μM)
Compound 12 (pyrrolidine with (S)-pyran)213650Low
Compound 19 (optimized derivative)105HighLow

This data demonstrates how structural modifications to the pyrrolidine scaffold can enhance potency while reducing metabolic liability .

Analytical Chemistry

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid and related compounds are used as standards in chromatographic techniques, enabling accurate analysis of complex mixtures in pharmaceutical research and quality control.

Structural Variants and Related Compounds

Stereoisomers

The stereochemistry of 4-arylpyrrolidine-3-carboxylic acids significantly impacts their biological properties. The following stereoisomers have been documented:

StereoisomerCAS NumberReported Applications
(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid1049727-99-2Pharmaceutical development
(3R,4S)-4-m-Tolylpyrrolidine-3-carboxylic acid1260591-12-5Research tool in medicinal chemistry

These stereoisomers exhibit different biological activities despite having the same constituent atoms .

Structural Analogs

Several structural analogs have been synthesized and studied:

CompoundStructural DifferenceCAS Number
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acidTolyl group at para position1049976-10-4
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acidNo methyl on phenyl ringRelated to 1049755-65-8 (HCl salt)
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acidDifferent aromatic substituents1049980-06-4
(3S,4R)-1-(tert-butoxycarbonyl)-4-p-tolylpyrrolidine-3-carboxylic acidN-Boc protected, p-tolyl substituted959577-53-8

These variations allow for the investigation of structure-activity relationships in various biological systems .

Functional Derivatives

Various functional derivatives have been synthesized for specific applications:

  • Hydrochloride Salt: Improves solubility and stability for pharmaceutical applications

  • N-Protected Variants: N-Boc and N-tert-butyl derivatives facilitate synthetic transformations while protecting the reactive amine group

  • Nitrile Derivatives: (3S,4R)-1-(tert-Butyl)-4-(m-tolyl)pyrrolidine-3-carbonitrile represents a modified functional group that can be transformed into various other functionalities

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure

Precautionary Measures

The following precautionary statements apply:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

Current Research Trends

Medicinal Chemistry Applications

Recent research has focused on the development of pyrrolidine-based compounds for various therapeutic targets:

Antimalarial Research

Substituted pyrrolidines have shown promise in antimalarial research. For example, studies have investigated bicyclic azetidines targeting phenylalanyl tRNA synthetase with activity against multiple parasite stages. These compounds incorporate pyrrolidine motifs similar to our target compound .

Cystic Fibrosis Treatment

Pentasubstituted pyrrolidines have demonstrated significant potential as CFTR correctors. Structure-activity relationship studies have identified specific stereochemical requirements for activity and methods to reduce CYP3A4 induction risk while maintaining potency .

Synthetic Methodology Development

Recent advances in synthetic methodology, particularly C-H activation of pyrrolidines, have expanded access to stereochemically defined pyrrolidine derivatives. Pd-catalyzed C(sp³)-H arylation of azetidines at the C3 position has demonstrated broad substrate scope and provides stereochemically defined building blocks .

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